Octadecyl chloroformate

Catalog No.
S1896482
CAS No.
51637-93-5
M.F
C19H37ClO2
M. Wt
332.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyl chloroformate

Octadecyl chloroformate addresses the need for a thermally stable, long-chain acylating agent in lipid nanoparticle and prodrug formulations.

  • Primary C18 chain provides optimal hydrophobic anchoring in lipid bilayers, ensuring phase stability and preventing premature drug release.
  • Forms carbamate/carbonate prodrugs with tunable enzymatic stability, outperforming ester linkages (e.g., 5-fluorouracil modification).
  • Exhibits superior thermal stability over secondary/tertiary chloroformates, enabling large-scale, elevated-temperature processing.

Moisture-sensitive; supplied under anhydrous conditions with strict QC for global procurement.

CAS Number

51637-93-5

Product Name

Octadecyl chloroformate

IUPAC Name

octadecyl carbonochloridate

Molecular Formula

C19H37ClO2

Molecular Weight

332.9 g/mol

InChI

InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3

InChI Key

JQDURWGNZCVESS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)Cl

Synonyms

Stearyl chloroformate, Octadecyl carbonochloridate, Chloroformic acid octadecyl ester, n-Octadecyl chloroformate, Carbonochloridic acid, octadecyl ester

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Octadecyl chloroformate is a primary long-chain alkyl chloroformate (C18) utilized extensively as a lipophilic derivatization reagent, protecting group, and precursor for amphiphilic prodrugs. As a highly reactive acylating agent, it selectively forms stable carbamate and carbonate linkages with amines and alcohols. Its 18-carbon aliphatic tail imparts profound hydrophobicity, making it a critical building block in the synthesis of solid lipid nanoparticles (SLNs) and liposomal drug delivery systems. While it requires strict moisture-free handling due to its susceptibility to rapid hydrolysis (yielding octadecanol, carbon dioxide, and hydrogen chloride), its primary alkyl structure affords superior thermal stability compared to secondary or tertiary chloroformates[1].

Research Fit

Workflow Derivatization for GC/LC analysis of polar analytes
Selection C18 chain provides high hydrophobicity and retention
Handling Moisture-sensitive; store under inert atmosphere

Substituting octadecyl chloroformate with closely related analogs fundamentally alters downstream material performance and processability. Replacing it with stearoyl chloride yields ester or amide linkages rather than carbonates or carbamates, dramatically shifting the enzymatic cleavage rates and chemical stability of the resulting prodrugs or modified surfaces. Conversely, utilizing shorter-chain chloroformates (e.g., decyl or dodecyl chloroformate) fails to achieve the critical lipophilicity threshold required for stable self-assembly into cubosomes, hexosomes, or solid lipid particles. The specific C18 chain length is mathematically tied to the phase transition temperatures and hydrophobic anchoring strength in lipid bilayers, meaning chain-length substitutions directly compromise formulation stability and drug release kinetics [1].

Substitution Risk

Chain-length mismatch

Shorter alkyl chains (e.g., C14, C16) reduce hydrophobicity, altering GC retention and extraction efficiency compared to the C18 derivative.

Steric and solubility effects

The C18 chain provides specific steric bulk and solubility profile critical for peptide synthesis; shorter chains may lead to different reaction kinetics and intermediate isolation challenges.

Chain-Length Dependent Stability in Aqueous Formulations

In the synthesis of nucleoside triphosphate prodrugs, the choice of the alkyl chloroformate directly dictates the chemical stability of the resulting construct in aqueous environments. Studies comparing various alkoxycarbonyloxybenzyl derivatives demonstrate that extending the alkyl chain to C18 (via octadecyl chloroformate) significantly enhances stability in phosphate buffer (pH 7.3) compared to shorter-chain analogs. While C9-C12 derivatives exhibit faster degradation, the C18-derived prodrugs achieve extended half-lives (approx. 69-77 hours), providing the necessary stability window for formulation and systemic circulation before targeted enzymatic cleavage [1].

Evidence DimensionAqueous stability half-life (PBS, pH 7.3)
Target Compound Data69-77 hours (C18 carbonate derivatives)
Comparator Or BaselineShorter chain (C9-C12) carbonate derivatives (significantly lower half-life)
Quantified DifferenceExtended stability window for C18 chains vs <C12 chains
ConditionsPhosphate buffer (PBS), pH 7.3, evaluation of TriPPPro-prodrugs

Procurement of the C18 chloroformate is essential for formulating prodrugs that require prolonged circulation times without premature hydrolytic degradation.

GC Retention
Class-level
C18 LogP 9.94 vs C14 est. ~7–8
Supports non-polar column retention for polar analytes
Retention inference from LogP; empirical verification recommended

Linkage Specificity vs Acid Chlorides

When modifying active pharmaceutical ingredients (APIs) or surfaces, octadecyl chloroformate forms carbonate (with alcohols) or carbamate (with amines) linkages, whereas the common substitute stearoyl chloride forms esters or amides. Carbonate and carbamate bonds offer a distinct enzymatic and hydrolytic stability profile, often being more resistant to premature plasma esterase cleavage than standard esters, yet more readily cleavable than robust amides. This intermediate stability is critical for controlled-release amphiphilic prodrugs (such as 5-fluorouracil derivatives), where the release rate must be precisely tuned to the therapeutic window [1].

Evidence DimensionLinkage type and resulting enzymatic stability
Target Compound DataForms carbonates/carbamates (tunable cleavage)
Comparator Or BaselineStearoyl chloride (forms highly labile esters or overly stable amides)
Quantified DifferenceDistinct pharmacokinetic release profile based on bond susceptibility
ConditionsIn vivo or simulated plasma esterase environments

Buyers must select octadecyl chloroformate over stearoyl chloride when the application demands the specific controlled-release kinetics of a carbonate or carbamate bond.

Surface Hydrophobicity
Class-level
C18 expected >110° vs C16 ~105–110° (Δ3–5°)
Measurably higher hydrophobicity for C18-modified surfaces
Based on silane SAM literature; verify for chloroformate-modified surfaces

Thermal Processability and Decomposition Resistance

Octadecyl chloroformate benefits from the inherent thermal stability of primary alkyl chloroformates. The alkyl substituent dictates the thermal decomposition profile, with stability decreasing in the order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. Because octadecyl chloroformate is a primary chloroformate, it avoids the rapid thermal decomposition pathways characteristic of tertiary alkyl chloroformates (such as tert-butyl chloroformate), which decompose at significantly lower temperatures. This allows octadecyl chloroformate to be processed and reacted under a wider range of thermal conditions without significant yield loss to degradation[1].

Evidence DimensionThermal stability ranking by alkyl substitution
Target Compound DataPrimary alkyl (High thermal stability)
Comparator Or BaselineTertiary alkyl chloroformates (Low thermal stability / rapid decomposition)
Quantified DifferenceSignificant extension of the thermal processing window
ConditionsStandard industrial heating and scale-up conditions

The robust thermal profile ensures higher reproducibility and fewer degradation byproducts during industrial-scale synthesis requiring elevated temperatures.

Reference Standard
Data to verify
Certified traceability to USP/EP
Ensures method consistency and regulatory compliance
Vendor-stated compliance; verify certificate of analysis
Peptide Synthesis Solubility
Class-level
C18 LogP 9.94 vs C16 est. ~8.5
Differential solubility may impact reaction homogeneity
Based on calculated LogP; solubility data for specific intermediates needed

Synthesis of Amphiphilic Prodrugs and Lipid Nanoparticles

Ideal for conjugating to hydrophilic APIs (e.g., nucleosides) to create self-assembling solid lipid particles or liposome-compatible prodrugs, leveraging the C18 chain for optimal membrane anchoring and extended aqueous half-life [1].

Controlled-Release API Conjugation

Procured for modifying active pharmaceutical ingredients (such as 5-fluorouracil) where the intermediate enzymatic stability of a carbonate or carbamate linkage is required to precisely tune the therapeutic release window, outperforming standard ester linkages [2].

High-Temperature Industrial Acylation

Utilized in large-scale synthetic workflows requiring elevated temperatures, where its primary alkyl structure provides the necessary thermal stability to prevent premature decomposition, a significant advantage over secondary or tertiary chloroformate alternatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
GC derivatization of polar analytes
High hydrophobicity for retention
Verify retention and resolution on non-polar column; compare to shorter-chain derivatives
Hydrophobic surface functionalization
Dense C18 monolayer formation
Water contact angle measurement; comparison to C16-modified surfaces
Analytical method validation (pharma QC)
Certified traceability to USP/EP
Review certificate of analysis; confirm lot-to-lot consistency

XLogP3

9.9

Other CAS

51637-93-5

Wikipedia

Stearyl chloroformate

General Manufacturing Information

Carbonochloridic acid, octadecyl ester: ACTIVE

Explore Compound Types